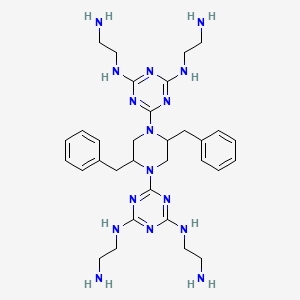
Antimicrobial agent-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial agent-5 is a chemical compound known for its potent ability to inhibit the growth of or destroy microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiparasitics. These agents are crucial in the fight against infectious diseases, particularly in an era where antimicrobial resistance is a growing concern .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-5 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize the production of the desired compound while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: Antimicrobial agent-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to enhance the reaction rates and selectivity. For example, platinum or palladium catalysts are often employed in hydrogenation reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds with different antimicrobial properties .
Aplicaciones Científicas De Investigación
Antimicrobial agent-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: this compound is investigated for its potential use in treating various infectious diseases, particularly those caused by drug-resistant pathogens.
Industry: The compound is used in the formulation of antimicrobial coatings, disinfectants, and preservatives to prevent microbial contamination in various products .
Mecanismo De Acción
The mechanism of action of antimicrobial agent-5 involves several molecular targets and pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the microbial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins.
Nucleic Acid Synthesis Inhibition: The compound disrupts the synthesis of DNA and RNA, hindering microbial replication.
Cell Membrane Disruption: It alters the permeability of the microbial cell membrane, causing leakage of cellular contents .
Comparación Con Compuestos Similares
Antimicrobial agent-5 can be compared with other similar compounds, such as:
Sulfonamides: These compounds also inhibit microbial growth by interfering with folic acid synthesis.
Quinolones: They target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Beta-lactams: These antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins.
Aminoglycosides: They bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis .
Uniqueness: What sets this compound apart is its broad-spectrum activity and its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Additionally, its chemical structure allows for easy modification, enabling the development of derivatives with enhanced properties .
Propiedades
Fórmula molecular |
C32H48N16 |
|---|---|
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2-aminoethyl)-6-[2,5-dibenzyl-4-[4,6-bis(2-aminoethylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H48N16/c33-11-15-37-27-41-28(38-16-12-34)44-31(43-27)47-22-26(20-24-9-5-2-6-10-24)48(21-25(47)19-23-7-3-1-4-8-23)32-45-29(39-17-13-35)42-30(46-32)40-18-14-36/h1-10,25-26H,11-22,33-36H2,(H2,37,38,41,43,44)(H2,39,40,42,45,46) |
Clave InChI |
NMSJXMQFZAPNGS-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN)NCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN)NCCN)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



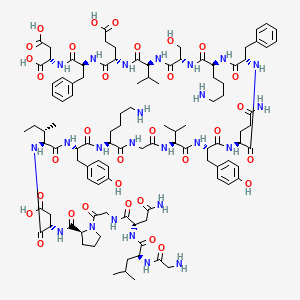
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
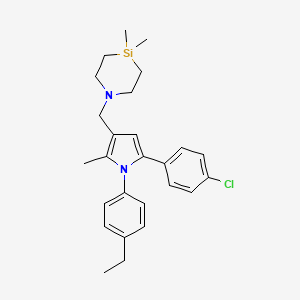
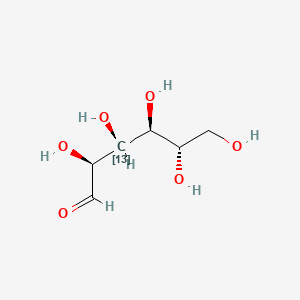
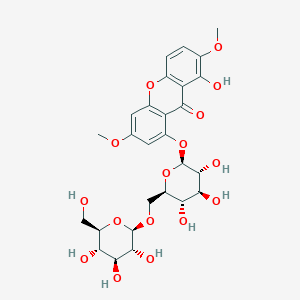
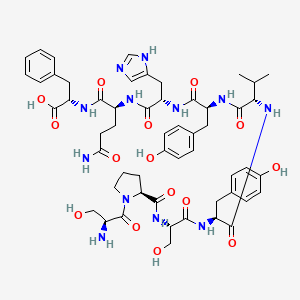
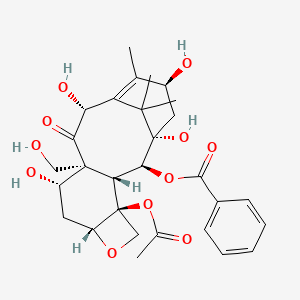
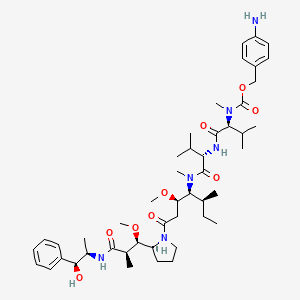
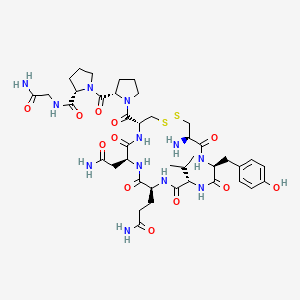
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
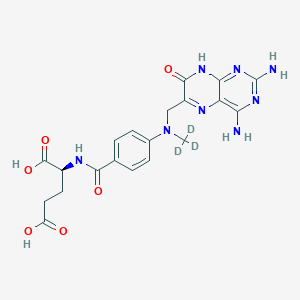
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

